molecular formula C18H14N2O6 B2744588 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 2034250-95-6

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

Cat. No. B2744588
CAS RN: 2034250-95-6
M. Wt: 354.318
InChI Key: VNKYJQMKKSDISF-UHFFFAOYSA-N
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Description

The compound contains a bifuran group, a benzo[d][1,3]dioxol-5-yl group, and an oxalamide group. Bifuran is a type of heterocyclic compound that contains two furan rings. Benzo[d][1,3]dioxol-5-yl is a type of aromatic compound that contains a benzene ring fused to a 1,3-dioxole ring. Oxalamide is a type of amide that contains two carbonyl (C=O) groups attached to the same nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bifuran and benzo[d][1,3]dioxol-5-yl groups separately, followed by their coupling with the oxalamide group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The bifuran and benzo[d][1,3]dioxol-5-yl groups are both aromatic and planar, which could lead to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bifuran, benzo[d][1,3]dioxol-5-yl, and oxalamide groups. The bifuran group might undergo electrophilic aromatic substitution reactions, while the oxalamide group might participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bifuran and benzo[d][1,3]dioxol-5-yl groups might increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Catalysis

Novel Synthetic Approaches

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement. This method provides a high-yielding and operationally simple pathway for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide frameworks in synthetic chemistry (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

The effectiveness of oxalamide derivatives in catalysis is highlighted by De et al. (2017), where Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide was found to be an effective catalyst system for Goldberg amidation. This method liberalizes towards a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, achieving good to excellent yields and expanding the utility of oxalamide compounds in facilitating complex coupling reactions (De et al., 2017).

Materials Science

Epoxy Pre-polymers for Corrosion Inhibition

The synthesis and evaluation of diamine aromatic epoxy pre-polymers, namely N1,N1,N2,N2-tetrakis (oxiran-2-ylmethyl) benzene-1,2-diamine (DAEP1) and its derivatives, have shown promising results in corrosion inhibition for carbon steel in acidic medium. These studies demonstrate the potential of oxalamide and related structures in developing new materials with specific functional properties, such as corrosion inhibition, highlighting their importance beyond conventional applications (Dagdag et al., 2019).

Pharmaceutical and Biological Applications

Antimicrobial and Antispermatogenic Activities

Research by Dawara et al. (2012) on Bi(III) and As(III) complexes with oxalamide derivatives demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, these compounds showed marked antispermatogenic activity in male albino rats, indicating potential pharmaceutical applications for oxalamide derivatives in treating infections and as a basis for developing novel contraceptives (Dawara et al., 2012).

Catalytic Activity Enhancement

Enhanced Catalytic Activity in Coupling Reactions

Bhunia et al. (2017) demonstrated that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a cost-effective and readily available bidentate ligand, significantly promotes Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This study underscores the role of oxalamide derivatives in enhancing the efficiency of catalytic processes, particularly in the synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets through hydrogen bonding or aromatic stacking interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c21-17(18(22)20-12-1-3-15-16(7-12)25-10-24-15)19-8-13-2-4-14(26-13)11-5-6-23-9-11/h1-7,9H,8,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKYJQMKKSDISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

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